tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate
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Overview
Description
tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate: is a synthetic organic compound characterized by a spirocyclic structure. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides rigidity and three-dimensionality, which can be advantageous in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: This step often involves a cyclization reaction where a linear precursor undergoes intramolecular nucleophilic substitution to form the spirocyclic structure.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Carboxylation: The carboxylate group is typically introduced through carboxylation reactions, often using carbon dioxide or derivatives thereof.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, often in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of appropriate catalysts or under thermal conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure is particularly valuable in the design of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. It may serve as a scaffold for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure can enhance the binding affinity and selectivity of drugs for their targets.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, where its rigidity and stability are beneficial.
Mechanism of Action
The mechanism of action of tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding properties, potentially leading to high specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 1,7-diazaspiro[4.6]undecane-7-carboxylate
Uniqueness
tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate is unique due to its specific ring size and the presence of the tert-butyl and carboxylate groups. These features can influence its chemical reactivity and biological activity, making it distinct from other spirocyclic compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for scientists and engineers working on the development of new materials, drugs, and chemical processes.
Properties
IUPAC Name |
tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-4-5-13(7-10-15)6-8-14-13/h14H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYIYZOVEKWAIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CCN2)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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